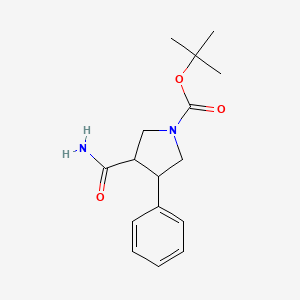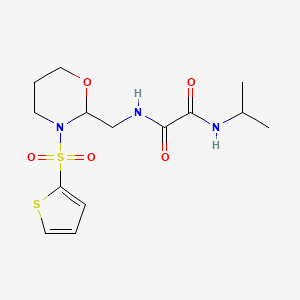
N1-isopropyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isopropyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as TOSO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.
Applications De Recherche Scientifique
Novel Synthetic Approaches
Acid-Catalyzed Rearrangements
A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement, highlighting a useful formula for anthranilic acid derivatives and oxalamides. This method demonstrates the utility in synthesizing complex molecules efficiently (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
Copper-catalyzed Goldberg amidation was enhanced using Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst for coupling (hetero)aryl chlorides with amides. This advancement broadens the scope of functionalized (hetero)aryl chlorides and amides in synthesis (De, Yin, & Ma, 2017).
Polymerization and Material Science
Thermoresponsive Polymers
Poly(N-isopropyl acrylamide) was studied for its thermoresponsive properties, important for drug delivery systems. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide was achieved, indicating its potential in creating smart materials for biomedical applications (Convertine et al., 2004).
Metal-Organic Frameworks and Catalysis
DNA Binding and Catalytic Activities
Ru(III) complexes with azo dye ligands showed significant DNA binding activity and catalytic potential for dehydrogenation reactions, highlighting the intersection of coordination chemistry and biocatalysis (El-Sonbati et al., 2015).
Molecular Design for Enhanced Biological Activity
Optimization of Biological Activity
Research into optimizing the biological activity of molecules, such as improving metabolic stability or enhancing target affinity, underscores the intricate balance between molecular design and therapeutic potential. For instance, modifications to improve metabolic profiles and reduce variability in pharmacokinetics have been explored for certain compounds (Zhang et al., 2007).
Propriétés
IUPAC Name |
N'-propan-2-yl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S2/c1-10(2)16-14(19)13(18)15-9-11-17(6-4-7-22-11)24(20,21)12-5-3-8-23-12/h3,5,8,10-11H,4,6-7,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRQPNOINZZXTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

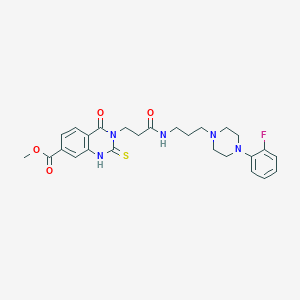
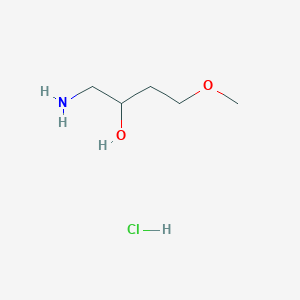
![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)
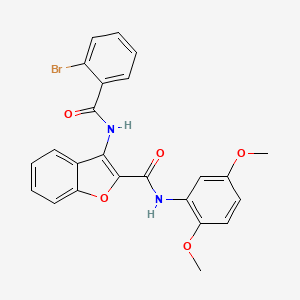
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)
![6-(4-Acetoxy-3-ethoxy-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid isopropyl ester](/img/structure/B2365506.png)

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)
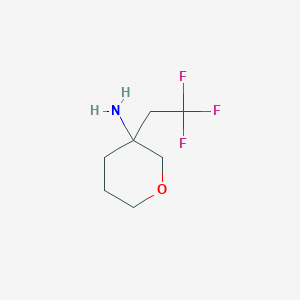
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)
